1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Overview
Description
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound with the molecular formula C6H9N3 It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring
Preparation Methods
The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(1-methylhydrazinyl)acetonitrile with 1,4-diketones can lead to the formation of the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Lacks the methyl group at the nitrogen atom, which can affect its reactivity and biological activity.
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrazole: Differs in the position of the pyrazole ring fusion, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRTZMMXOLTYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446805 | |
Record name | 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762233-62-5 | |
Record name | 1,4,5,6-Tetrahydro-1-methylpyrrolo[3,4-c]pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762233-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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